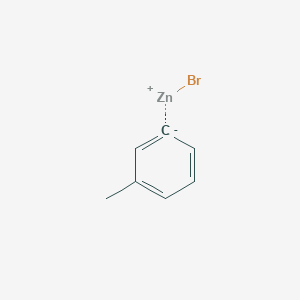
3-Methylphenylzinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylphenylzinc bromide is an organozinc compound widely used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylphenylzinc bromide can be synthesized through the reaction of 3-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation and moisture interference. The general reaction is as follows:
3-Methylbromobenzene+Zinc→3-Methylphenylzinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound involves similar methods but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions: 3-Methylphenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Substitution Reactions: Can undergo halogen-metal exchange reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of a catalyst.
Coupling Reactions: Often uses palladium catalysts and bases such as potassium carbonate.
Substitution Reactions: Utilizes halogenated compounds and may require a catalyst like copper(I) iodide.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Substituted Aromatics: From halogen-metal exchange reactions.
科学研究应用
3-Methylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
作用机制
The mechanism of action of 3-methylphenylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer the 3-methylphenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process often involves the coordination of the zinc atom with the electrophile, followed by the transfer of the organic group.
相似化合物的比较
Phenylzinc Bromide: Similar structure but without the methyl group.
4-Methylphenylzinc Bromide: Similar but with the methyl group in the para position.
2-Methylphenylzinc Bromide: Similar but with the methyl group in the ortho position.
Uniqueness: 3-Methylphenylzinc bromide is unique due to the position of the methyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This positional difference can lead to distinct outcomes in synthetic applications compared to its isomers.
属性
分子式 |
C7H7BrZn |
|---|---|
分子量 |
236.4 g/mol |
IUPAC 名称 |
bromozinc(1+);methylbenzene |
InChI |
InChI=1S/C7H7.BrH.Zn/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QZTCDNVKZMNGHJ-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



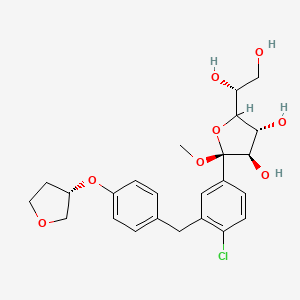
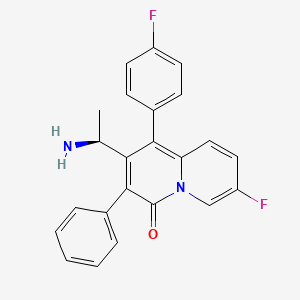
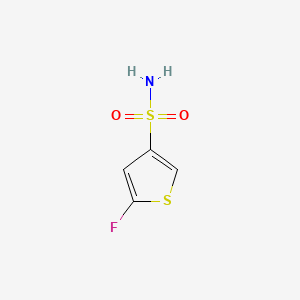
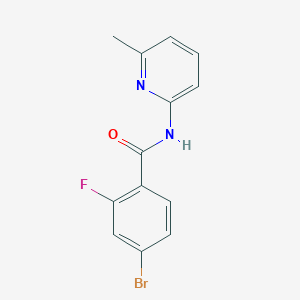
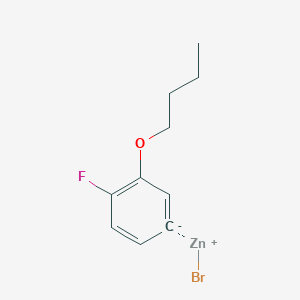
![2-Bromo-N-(5,6-dihydro-4h-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B14890490.png)
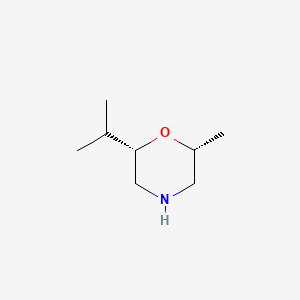
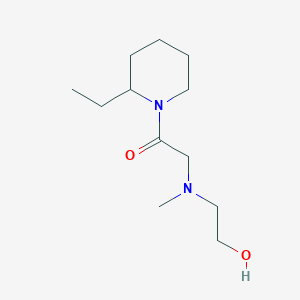
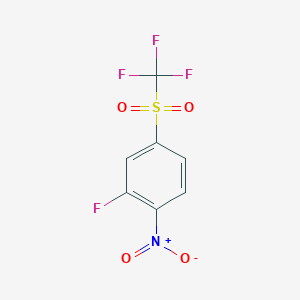
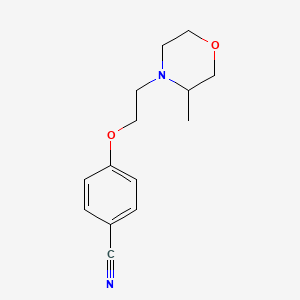
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)


